Methyl 2-(2-Aminoacetamido)Acetate
Description
Methyl 2-(2-aminoacetamido)acetate is a methyl ester derivative of the dipeptide glycylglycine, where the carboxylic acid terminus is esterified with a methyl group. The methyl ester variant likely has the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol. This compound features a primary amino group and an amide linkage, making it a versatile intermediate in peptide synthesis and pharmaceutical chemistry. Its methyl ester group enhances lipophilicity compared to the free acid form, facilitating solubility in organic solvents for synthetic applications .
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3-7-4(8)2-6/h2-3,6H2,1H3,(H,7,8) |
InChI Key |
XXNZVJWJWMVONK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key structural and physicochemical differences between methyl 2-(2-aminoacetamido)acetate and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Ester Groups : Methyl esters hydrolyze more readily under acidic/basic conditions compared to benzyl esters, which require catalytic hydrogenation for deprotection . Ethyl esters (e.g., ) balance hydrolytic stability and synthetic utility.
- Substituent Effects: The amino group in this compound enables direct participation in peptide bond formation, whereas acetamido derivatives () are less reactive but more lipophilic.
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